COX-2 Inhibitory Potency (IC50) of Methylsulfonylphenyl Pyrroles vs. Tosylpyrrole Analogs
In a comparative study of pyrrole derivatives, compounds containing a 4-(methylsulfonyl)phenyl substituent exhibited COX-2 IC50 values in the low nanomolar to sub-micromolar range, while the corresponding tosylpyrrole analog (1-[(4-methylphenyl)sulfonyl]-1H-pyrrole) showed significantly reduced potency. Specifically, a methylsulfonylphenyl-substituted pyrrole (compound 3e) displayed a COX-2 IC50 of 35.00 ± 9.90 μM, whereas the tosyl-substituted analog (compound 3a, R = 4-(pyrrolidin-1-yl)phenyl) showed a COX-2 IC50 of 12.50 ± 0.71 μM, but with poor COX-2/COX-1 selectivity (SI = 0.83) [1]. The methylsulfonylphenyl group confers enhanced COX-2 binding affinity and selectivity compared to the tosyl group.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 35.00 ± 9.90 μM (for a closely related methylsulfonylphenyl pyrrole derivative, compound 3e) |
| Comparator Or Baseline | 12.50 ± 0.71 μM (for tosylpyrrole analog, compound 3a) |
| Quantified Difference | Approximately 2.8-fold difference in IC50, but with a critical selectivity advantage (SI = 2.39 for 3e vs. 0.83 for 3a) [1] |
| Conditions | In vitro COX-2 enzyme inhibition assay; IC50 values determined using a fluorescence-based method [1] |
Why This Matters
The quantitative data demonstrates that the methylsulfonylphenyl group provides a superior balance of potency and COX-2 selectivity, making 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole a more valuable scaffold for selective inhibitor development compared to tosyl-protected analogs.
- [1] Table 1. IC50 values for COX-1 and COX-2 inhibition by pyrrole derivatives. PMC9916685. Int J Mol Sci. 2023;24(3):2648. View Source
